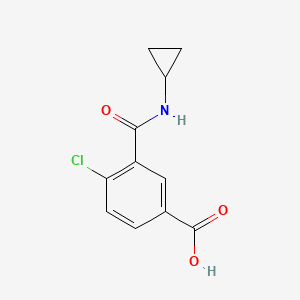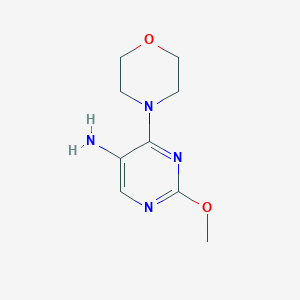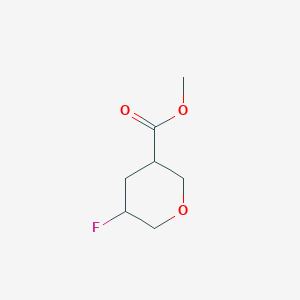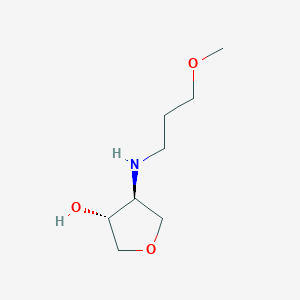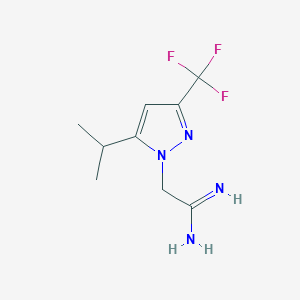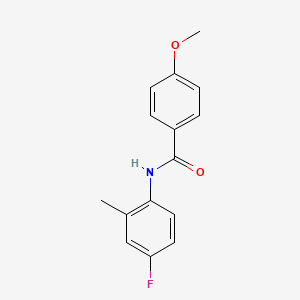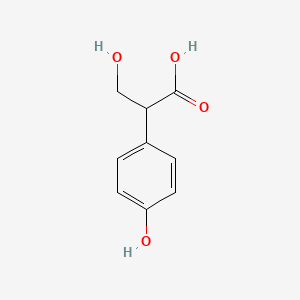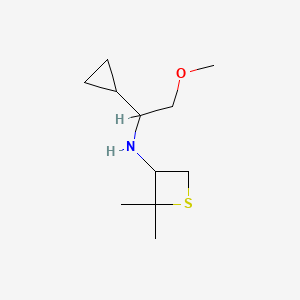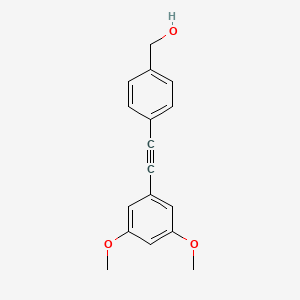
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is an organic compound with a complex structure that includes a phenyl ring substituted with a methanol group and an ethynyl linkage to another phenyl ring bearing two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethoxyphenylacetylene, which is then coupled with 4-bromobenzyl alcohol using a palladium-catalyzed Sonogashira coupling reaction. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like boron tribromide (BBr₃) can be used to substitute the methoxy groups.
Major Products
Oxidation: The major products include 4-((3,5-dimethoxyphenyl)ethynyl)benzaldehyde and 4-((3,5-dimethoxyphenyl)ethynyl)benzoic acid.
Reduction: The major product is 4-((3,5-dimethoxyphenyl)ethynyl)phenylmethane.
Substitution: The products depend on the substituent introduced, such as 4-((3,5-dihydroxyphenyl)ethynyl)phenylmethanol when using BBr₃.
科学的研究の応用
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
作用機序
The mechanism of action of (4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy groups and the ethynyl linkage may play a role in its binding affinity and specificity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved .
類似化合物との比較
Similar Compounds
(4-((3,5-Dimethoxyphenyl)ethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
(4-((3,5-Dimethoxyphenyl)ethynyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(4-((3,5-Dimethoxyphenyl)ethynyl)phenylmethane: Similar structure but with a methane group instead of a methanol group.
Uniqueness
(4-((3,5-Dimethoxyphenyl)ethynyl)phenyl)methanol is unique due to the presence of both methoxy groups and an ethynyl linkage, which confer distinct chemical properties and potential biological activities.
特性
分子式 |
C17H16O3 |
|---|---|
分子量 |
268.31 g/mol |
IUPAC名 |
[4-[2-(3,5-dimethoxyphenyl)ethynyl]phenyl]methanol |
InChI |
InChI=1S/C17H16O3/c1-19-16-9-15(10-17(11-16)20-2)8-5-13-3-6-14(12-18)7-4-13/h3-4,6-7,9-11,18H,12H2,1-2H3 |
InChIキー |
UCPNUKJFLNUQFA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)C#CC2=CC=C(C=C2)CO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


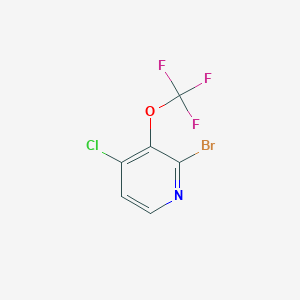
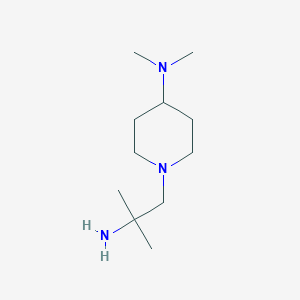

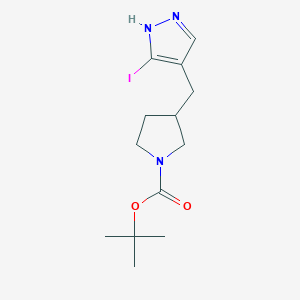
![2-((5'-Bromo-3,4'-dihexyl-[2,2'-bithiophen]-5-yl)methylene)malononitrile](/img/structure/B15279859.png)
